molecular formula C7H12N2O2 B11919967 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one

Cat. No.: B11919967
M. Wt: 156.18 g/mol
InChI Key: GHUUILWJWCHFKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one is a spirocyclic compound featuring two fused four-membered rings connected via a single atom. The core structure includes a diaza (two nitrogen atoms) system within the spiro[4.4] framework, a hydroxy group at position 4, and a ketone at position 3.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

4-hydroxy-1,2-diazaspiro[4.4]nonan-3-one

InChI

InChI=1S/C7H12N2O2/c10-5-6(11)8-9-7(5)3-1-2-4-7/h5,9-10H,1-4H2,(H,8,11)

InChI Key

GHUUILWJWCHFKM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C(=O)NN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable diazoketone with a nucleophile, followed by hydrolysis to yield the desired product . The reaction conditions often require specific temperatures and pH levels to ensure the correct formation of the spiro structure.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of such compounds on an industrial scale would likely involve optimization of the laboratory-scale methods. This includes scaling up the reaction, ensuring consistent quality, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into unique binding sites, influencing biological pathways and chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Heteroatom Substitutions

Key analogs differ in heteroatom composition, substituents, and spiro ring configurations:

Compound Name Spiro System Heteroatoms Substituents Synthesis Method Key Findings Reference
4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one [4.4] 2N, 2O 4-OH, 3-ketone Not specified Unique polar functionality Target
6-Oxa-1,2-diazaspiro[4.4]nonane (4r) [4.4] 1N, 2O Ether oxygen Gold-catalyzed spirocyclization Forms two diastereomers; rigid structure
4-Oxa-7-thia-1,2-diazaspiro[4.4]non-1-ene [4.4] 1N, 1O, 1S Methoxy, methyl, alkene Photochemical homologation 89% NMR yield; sulfur enhances reactivity
1,3-Diazaspiro[4.4]nonane-6-hexanoic acid [4.4] 2N Hexanoic acid, dioxo Undisclosed Hydrophilic due to carboxylate group
2-Oxaspiro[4.4]nonan-3-one [4.4] 1O Ketone Simpler structure; no nitrogen
Key Observations:
  • Heteroatom Identity : Replacement of nitrogen with oxygen (e.g., 6-oxa analog) reduces hydrogen-bonding capacity, while sulfur (4-oxa-7-thia) introduces larger atomic size and altered nucleophilicity .
  • Stereochemical Outcomes: 6-Oxa-1,2-diazaspiro[4.4]nonane (4r) forms only two diastereomers, suggesting steric constraints in its synthesis .

Reactivity and Stability

  • 4-Oxa-7-thia Analog : Sulfur’s polarizability may enhance nucleophilic substitution reactivity, while the alkene introduces sites for cycloaddition .
  • 1,3-Diazaspiro[4.4]nonane: Nitrogen repositioning alters ring strain and hydrogen-bonding networks compared to the 1,2-diaza system .

Physicochemical Properties

  • Molecular Weight and Polarity: Target compound (estimated C7H10N2O2): Molecular weight ~154 g/mol. 2-Oxaspiro[4.4]nonan-3-one (C8H12O2): Lower polarity due to absence of nitrogen and hydroxy groups .
  • Thermal Stability : Spirocyclic compounds with smaller rings (e.g., [2.3] in ) may exhibit lower stability due to higher ring strain.

Research Implications

The structural diversity among spirocyclic analogs underscores the importance of heteroatom placement and functional group selection in modulating reactivity, solubility, and stereochemical outcomes. The target compound’s dual oxygen functionalities (hydroxy and ketone) position it as a versatile intermediate for further derivatization, particularly in medicinal chemistry where hydrogen-bonding capacity is critical.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 4-Hydroxy-1,2-diazaspiro[4.4]nonan-3-one?

  • Methodology : Cyclization reactions of ketones or alkenes under controlled inert atmospheres (e.g., nitrogen) are foundational. For example, intermediates may undergo oxidation/reduction followed by spirocyclization. Solvents like chloroform or dichloromethane are critical for yield optimization, with reaction temperatures typically between 40–80°C .
  • Key Data :

StepReagents/ConditionsYield (%)Purity (%)
CyclizationDCC, CHCl₃, 60°C72≥98
HydroxylationH₂O₂, NaOH, RT8595

Q. How can researchers validate the structural conformation of this compound?

  • Methodology : Use NMR (¹H/¹³C) and FT-IR spectroscopy to confirm spirocyclic geometry and hydroxyl group positioning. Mass spectrometry (ESI-MS) and UV/Vis (λmax ~255 nm) further validate molecular weight and electronic transitions .
  • Critical Peaks :

  • ¹H NMR : δ 1.8–2.2 (spirocyclic CH₂), δ 4.1–4.5 (hydroxyl proton).
  • IR : 3200–3400 cm⁻¹ (O-H stretch), 1650–1750 cm⁻¹ (lactam C=O).

Q. What stability protocols are recommended for long-term storage of this compound?

  • Methodology : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies show ≥95% purity retention over 5 years under these conditions . Monitor degradation via HPLC (C18 columns, 0.1% TFA mobile phase) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes like cytochrome P450 or kinases. Density Functional Theory (DFT) calculations evaluate electronic properties influencing binding affinity .
  • Case Study :

Target ProteinBinding Energy (kcal/mol)Interaction Sites
CYP3A4-9.2Hydroxyl H-bond, spirocyclic van der Waals

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this spirocyclic compound?

  • Methodology : Use chiral catalysts (e.g., BINAP-Ru complexes) or asymmetric induction via Grignard reagents. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .
  • Example :

Catalystee (%)Major Isomer Configuration
BINAP-Ru92(S)-enantiomer

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Cross-validate assays (e.g., cell viability vs. enzymatic inhibition) and apply statistical tools like ANOVA to identify confounding variables (e.g., solvent polarity, cell line variability) .
  • Case Study : Discrepancies in IC50 values (5 µM vs. 20 µM) were traced to DMSO concentrations >1%, altering membrane permeability .

Q. Can green chemistry principles be applied to scale up synthesis sustainably?

  • Methodology : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethanol-water mixtures. Catalytic methods (e.g., enzyme-mediated cyclization) reduce waste .
  • Metrics :

ParameterTraditional MethodGreen Method
E-Factor18.74.2

Data Contradiction Analysis Framework

When conflicting data arise (e.g., variable bioactivity or stability), follow this workflow:

Replicate Experiments : Confirm results under identical conditions.

Control Variables : Isolate factors like humidity, light exposure, or reagent purity .

Cross-Technique Validation : Compare HPLC, LC-MS, and NMR data to rule out analytical artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.